molecular formula C14H13N5O2 B2826776 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034290-66-7

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No.: B2826776
CAS No.: 2034290-66-7
M. Wt: 283.291
InChI Key: DYARMXXIKCHKQI-UHFFFAOYSA-N
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Description

“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide” is a compound that falls under the category of N-PYRIDIN-3-YL OR N-PYRAZIN-2-YL CARBOXAMIDES . The compound is related to the manufacture of pharmaceutical compositions and their use as medicaments for the treatment and/or prophylaxis of diseases which can be treated with HDL-cholesterol raising agents, such as dyslipidemia, atherosclerosis, and cardiovascular diseases .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Zaki, Al-Gendey, and Abdelhamid (2018) detailed the synthesis of various heterocyclic compounds, including derivatives related to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide. These compounds exhibited significant antimicrobial activities against various microorganisms and showed high cytotoxicity against certain cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).

Chemical Synthesis and Theoretical Calculations

Yıldırım and Kandemirli (2005) focused on the synthesis and theoretical calculations of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. They developed efficient synthetic routes and used quantum-chemical calculations to understand the electronic structures of the reactants and products (Yıldırım & Kandemirli, 2005).

Application in Fungicide Synthesis

A 2017 study by Zhao et al. examined the synthesis of pyrazole carboxamide derivatives, an important class of fungicides. Their research indicated that some fluorine-containing pyrazole carboxamides exhibited good nematocidal activity against certain nematodes (Zhao et al., 2017).

Role in Antiviral Activity

A study by Flefel et al. (2012) explored heterocyclic compounds based on furan derivatives for their anti-avian influenza virus activity. They reported that some compounds showed promising antiviral activity against the H5N1 virus (Flefel et al., 2012).

Antimicrobial Activity of Schiff Bases

Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives. These compounds were characterized and screened for their antimicrobial activity against various bacteria and fungi, showing that the antimicrobial activity depended on the type of Schiff base moiety (Hamed et al., 2020).

Crystal Packing and Aromaticity

Rahmani et al. (2016) investigated N-2-pyrazinyl-2-furancarboxamide to examine the effect of increased aromaticity on crystal packing. Their research involved single crystal X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations (Rahmani et al., 2016).

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c20-14(11-2-8-21-10-11)17-5-7-19-6-1-12(18-19)13-9-15-3-4-16-13/h1-4,6,8-10H,5,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYARMXXIKCHKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C2=NC=CN=C2)CCNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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